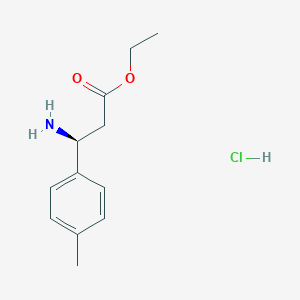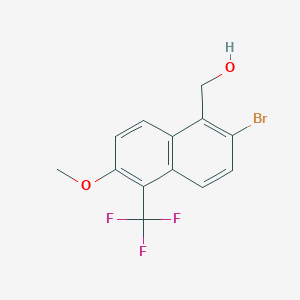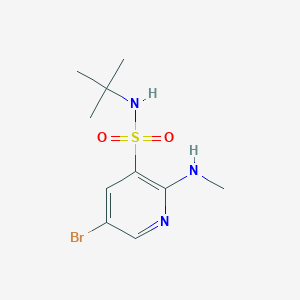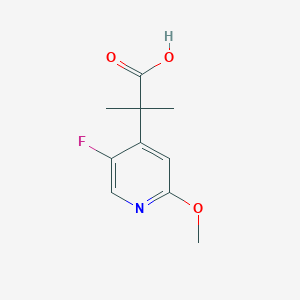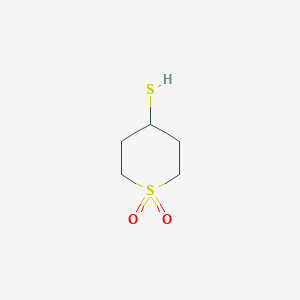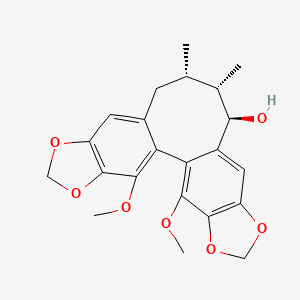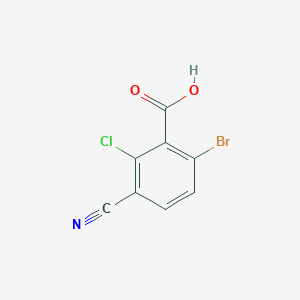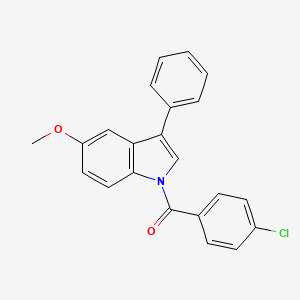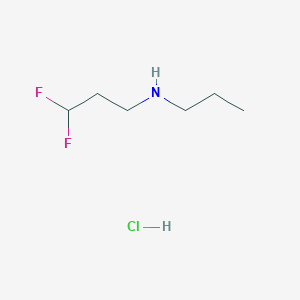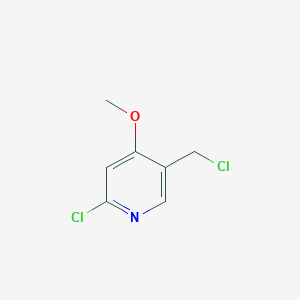
2-Chloro-5-(chloromethyl)-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(chloromethyl)-4-methoxypyridine is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-methoxypyridine typically involves the chlorination of 2-chloro-5-methylpyridine. The process includes the following steps:
Chlorination: 2-Chloro-5-methylpyridine is subjected to chlorination using chlorine gas in the presence of a catalyst such as azodiisobutyronitrile.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:
Raw Material Preparation: 2-Chloro-5-methylpyridine and chlorine gas are prepared in the required quantities.
Reaction: The chlorination reaction is carried out in a continuous flow reactor, maintaining optimal temperature and pressure conditions.
Product Isolation: The product is isolated and purified using industrial-scale distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The compound can be reduced to form 2-chloro-5-(methyl)-4-methoxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the major products.
Reduction: Reduced pyridine derivatives are formed.
Aplicaciones Científicas De Investigación
2-Chloro-5-(chloromethyl)-4-methoxypyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is a key intermediate in the production of neonicotinoid insecticides, which are widely used in agriculture.
Chemical Research: It is used in the synthesis of new heterocyclic compounds for research purposes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-methoxypyridine involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts by binding to target proteins or enzymes, thereby inhibiting their activity. For instance, in antiviral applications, it may inhibit viral replication by targeting viral enzymes. In agrochemicals, it acts on the nervous system of insects, leading to paralysis and death.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the methoxy group.
2-Chloro-5-(chloromethyl)thiazole: Contains a thiazole ring instead of a pyridine ring
Uniqueness
2-Chloro-5-(chloromethyl)-4-methoxypyridine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its analogs.
Propiedades
Número CAS |
1256823-00-3 |
|---|---|
Fórmula molecular |
C7H7Cl2NO |
Peso molecular |
192.04 g/mol |
Nombre IUPAC |
2-chloro-5-(chloromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,3H2,1H3 |
Clave InChI |
YRCJPHJUFOJGOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)
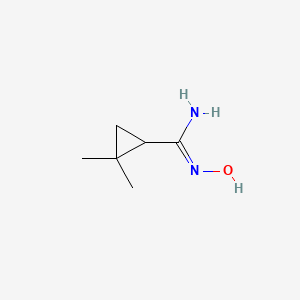
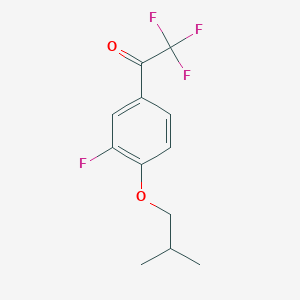
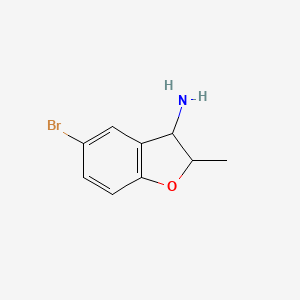
![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
